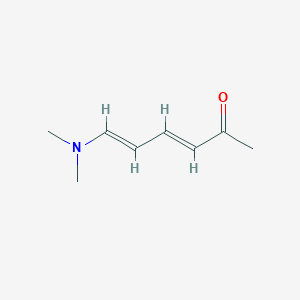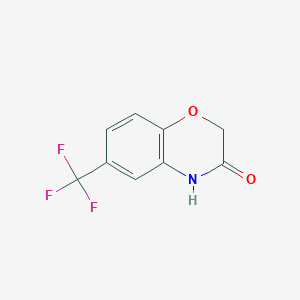
6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoxazine derivatives, including those with trifluoromethyl groups, involves various chemical reactions and methodologies. A novel approach for synthesizing 2-difluoroethylated 2H-1,3-benzoxazines has been developed through regioselective ring opening of difluorocyclopropanes and a subsequent Ritter reaction followed by a Friedel-Crafts-type ring closure (Fuchibe, Matsuo, & Ichikawa, 2023). Additionally, benzoxazine monomers and oligomers have been synthesized via intermediates such as 1,3,5-triphenylhexahydro-1,3,5-triazine, highlighting the versatility in the synthetic routes available for creating benzoxazine-based compounds (Brunovska, Liu, & Ishida, 1999).
Molecular Structure Analysis
Molecular structure analysis of benzoxazinone compounds reveals significant insights into their chemical behavior. For example, a study on bis[2-(methyl/trifluoromethyl)-4H-3,1-benzoxazin-4-one] compounds demonstrated how the electronic effects of substituent groups on the oxazine moiety lead to variations in bond angles and electronic density distribution, influencing the overall molecular geometry (Kovalevsky & Ponomarev, 2000).
Chemical Reactions and Properties
Benzoxazinones, including those with trifluoromethyl groups, engage in a variety of chemical reactions, underpinning their utility in synthetic chemistry. The presence of the trifluoromethyl group often enhances the reactivity of these compounds in nucleophilic and electrophilic reactions. One example includes the synthesis of benzoxazin-3-(4H)-ones through copper-catalyzed coupling of o-halophenols and 2-halo-amides, showcasing the compound's versatility in forming diverse chemical structures (Chen, Shen, & Bao, 2009).
Wissenschaftliche Forschungsanwendungen
Agricultural Applications :
- Herbicide Development : The compound and its derivatives, particularly those with aromatic ring functionalization, have been studied for their potential as new leads in herbicide model development. Research has shown that halogenation and fluorination modifications, such as 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one and 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one, exhibit high phytotoxic activities, which could be leveraged for selective herbicide formulations (Macias et al., 2006).
- Allelochemicals : Certain benzoxazinones, including derivatives of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, have been isolated from plants and are known to possess allelochemical properties such as phytotoxic, antimicrobial, and insecticidal effects. These properties are important in understanding plant competition and defense mechanisms and can potentially be harnessed for natural herbicide and pesticide development (Macias et al., 2006).
Pharmacological Applications :
- Mineralocorticoid Receptor Antagonists : Benzoxazin-3-one derivatives have been designed as nonsteroidal mineralocorticoid receptor antagonists, potentially useful in treating cardiovascular diseases such as hypertension and congestive heart failure. The research identified specific derivatives as potent and selective antagonists with significant antihypertensive effects in animal models (Hasui et al., 2011).
- Antitumor Agents : Novel 2H-benzo[b][1, 4]oxazin-3(4H)-one derivatives, including those related to this compound, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Some derivatives demonstrated notable inhibitory effects, indicating potential applications in cancer treatment (Li et al., 2014).
Chemical Synthesis :
- Synthetic Intermediates : The compound and its derivatives are valuable synthetic intermediates for producing various benzoheterocyclic compounds. Research has focused on methodologies to obtain these compounds in high yield and easy-to-scale manners. The resulting compounds have potential applications in diverse areas including pharmaceuticals and material sciences (Ishikawa & Sasaki, 1977).
Safety and Hazards
Wirkmechanismus
Target of Action
6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one primarily targets specific enzymes or receptors involved in biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, often leading to inhibition or modulation of their activity .
Mode of Action
The compound interacts with its targets through various mechanisms, such as forming covalent bonds or non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to conformational changes in the target proteins, altering their function and downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, depending on its specific target. For instance, if it targets kinases, it may inhibit phosphorylation events crucial for cell signaling and proliferation. This can result in the modulation of pathways like MAPK/ERK or PI3K/AKT, leading to altered cellular responses such as apoptosis, cell cycle arrest, or reduced inflammation .
Result of Action
At the molecular level, the action of this compound results in the inhibition or modulation of its target proteins, leading to downstream effects such as reduced enzyme activity or altered receptor signaling. At the cellular level, this can manifest as changes in cell proliferation, apoptosis, or other cellular functions, depending on the specific pathways affected .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of this compound. For example, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its effectiveness. Additionally, interactions with other molecules in the biological environment can affect its binding to target proteins and overall pharmacokinetics .
: Information synthesized from various sources on the mechanism of action of trifluoromethylated compounds and their pharmacological properties.
Biochemische Analyse
Biochemical Properties
6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in this compound enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it has been observed that compounds with trifluoromethyl groups can inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells . The interactions of this compound with biomolecules are primarily driven by its ability to form strong hydrogen bonds and electrostatic interactions, which can significantly influence the activity of the target enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can lead to alterations in the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group enhances the binding affinity of the compound to specific enzymes, leading to either inhibition or activation of their activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The trifluoromethyl group in this compound can influence the activity of enzymes involved in key metabolic processes, leading to changes in the levels of specific metabolites . This interaction can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZVYXWBGNCLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189940-04-3 | |
| Record name | 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





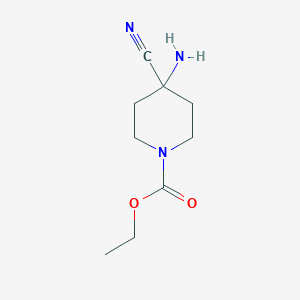
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
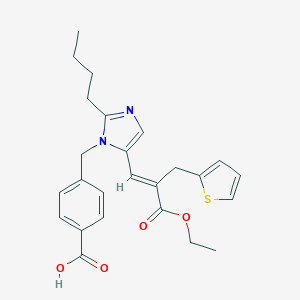
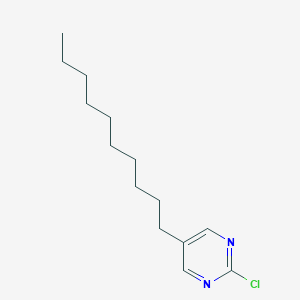


![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)


![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
